3-(1,3-benzothiazol-2-yl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S2/c15-13-12(8-4-3-7-10(8)17-13)14-16-9-5-1-2-6-11(9)18-14/h1-2,5-6H,3-4,7,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQDQPALXJXKNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine typically involves the condensation of 2-aminobenzenethiol with cyclopentadiene derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The process may also involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the environmental impact. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
GABAA Receptor Activation
One of the primary applications of this compound is its role as an activator of the GABAA receptor. The GABAA receptor is crucial for mediating inhibitory neurotransmission in the central nervous system. Compounds that enhance GABAA receptor activity can be significant in treating anxiety disorders, epilepsy, and other neurological conditions .
Anticancer Properties
Research indicates that derivatives of benzothiazole compounds exhibit substantial anticancer activity. For instance, compounds structurally related to benzothiazoles have been shown to inhibit tubulin polymerization and demonstrate potent antiproliferative effects against various cancer cell lines. Notably, studies have reported that certain benzothiazole derivatives have IC50 values ranging from 0.78 to 18 nM against human cancer cells .
Table 1: Summary of Biological Activities
Neuropharmacological Applications
The neuropharmacological potential of this compound extends beyond GABAA receptor activation. Its structural analogs have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds that inhibit AChE can help increase acetylcholine levels in the brain, potentially improving cognitive function .
Synthesis and Structure-Activity Relationship
The synthesis of compounds related to this compound often involves multi-step processes including cyclization reactions and substitution strategies that enhance biological activity. Structure-activity relationship (SAR) studies are essential for optimizing these compounds for specific therapeutic targets.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt bacterial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The target compound differs from its analogs primarily in the substituent attached to the cyclopenta[b]thiophen-2-amine core. Key analogs and their properties are summarized below:
Key Observations :
Pharmacological Potential
While direct studies on the target compound are unavailable, insights can be drawn from related structures:
- Antiproliferative Activity : Benzothiazole-triazole hybrids (e.g., ) demonstrate antiproliferative effects, suggesting the benzothiazole moiety may confer similar properties to the target compound .
- Cytotoxic Activity : Thiazole-oxadiazole hybrids (e.g., ) show cytotoxic activity, highlighting the role of heterocycles in anticancer drug design .
- GPCR Targeting: The 4-bromo-substituted analog () binds to adenosine A1 receptors, indicating that halogenated derivatives may interact with neurological targets .
Biological Activity
3-(1,3-benzothiazol-2-yl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine is a complex organic compound featuring a fused structure that combines benzothiazole and cyclopentathiophene moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, including research findings, case studies, and comparative analyses with similar compounds.
- IUPAC Name: 3-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-amine
- CAS Number: 522624-21-1
- Molecular Formula: C14H12N2S2
- Molecular Weight: 272.39 g/mol
Antimicrobial Properties
Research indicates that derivatives of benzothiazole compounds exhibit notable antimicrobial activity. For instance, studies have shown that certain benzothiazole derivatives can effectively inhibit the growth of various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
The compound has been evaluated for its anticancer properties. A study highlighted its effectiveness against several cancer cell lines, demonstrating significant cytotoxicity. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 10 | Apoptosis induction |
| HeLa | 15 | G2/M phase arrest |
| B16F10 | 12 | Inhibition of proliferation |
Neuroprotective Effects
In addition to its antimicrobial and anticancer properties, some studies suggest that benzothiazole derivatives may possess neuroprotective effects. For example, compounds similar to this compound have been shown to exhibit anticonvulsant activity in animal models without significant neurotoxicity .
Case Studies
- Anticancer Study : A recent investigation assessed the efficacy of the compound against a panel of cancer cell lines. The results indicated that it exhibited micromolar activity against A549 lung cancer cells and HeLa cervical cancer cells, with a notable increase in apoptosis markers observed through flow cytometry analysis .
- Neurotoxicity Assessment : Another study focused on evaluating the neurotoxic potential of related benzothiazole compounds in rodent models. The findings revealed no significant neurotoxic effects at therapeutic doses, suggesting a favorable safety profile for further development as a neuroprotective agent .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Table 2: Comparison with Related Compounds
| Compound Name | Structure Type | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| 2-Aminobenzothiazole | Benzothiazole derivative | Moderate | High |
| Cyclopentathiophene | Thiophene derivative | Low | Moderate |
| 3-(1,3-benzothiazol-2-yl)phenylamine | Benzothiazole derivative | High | Moderate |
Q & A
Q. What synthetic routes are available for 3-(1,3-benzothiazol-2-yl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine, and how can they be optimized?
The compound can be synthesized via cyclization reactions involving benzothiazole and cyclopenta[b]thiophene precursors. A common approach involves reacting 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates to form thiourea intermediates, followed by acid-catalyzed cyclization to yield the cyclopenta[b]thiophene core . Optimization may include adjusting reaction conditions (e.g., acid strength, temperature) and using microwave-assisted synthesis to enhance efficiency .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. Key parameters include hydrogen bonding interactions and torsional angles, which help resolve ambiguities in the fused-ring system .
- NMR spectroscopy : H and C NMR can confirm the benzothiazole and cyclopenta[b]thiophene connectivity, with distinct aromatic proton shifts (~6.5–8.5 ppm) and carbon signals for the fused rings .
Q. How can purity and isomerism issues be addressed during synthesis?
Column chromatography (silica gel, ethyl acetate/hexane gradients) effectively separates regioisomers. HPLC with UV detection (λ = 254 nm) monitors purity, while mass spectrometry confirms molecular weight and fragmentation patterns. Evidence suggests that ≥95% purity is achievable using these methods .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?
Density Functional Theory (DFT) calculations (B3LYP/6-311++G** basis set) model frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the benzothiazole moiety’s electron-withdrawing nature lowers the LUMO, enhancing electrophilic reactivity at the cyclopenta[b]thiophene amine group .
Q. What strategies resolve contradictory bioactivity data in anticancer assays?
Discrepancies in IC values may arise from assay conditions (e.g., cell line variability, incubation time). Systematic validation using standardized protocols (e.g., MTT assay, 72-hour exposure) and structural analogs (e.g., tert-butyl or fluorophenyl substitutions) can clarify structure-activity relationships .
Q. How does acid catalysis influence cyclization efficiency in the synthesis?
Sulfuric acid promotes thiourea cyclization by protonating the thiocarbonyl group, facilitating nucleophilic attack by the amine. Kinetic studies (monitored via TLC or in-situ IR) reveal optimal acid concentrations (e.g., 0.5–1.0 M) and reaction times (3–5 hours) to minimize side products like sulfonic acid derivatives .
Q. What mechanistic insights explain the compound’s interactions with biological targets?
Molecular docking (AutoDock Vina) and MD simulations identify key interactions, such as hydrogen bonding between the amine group and kinase active sites (e.g., EGFR). Free energy calculations (MM-PBSA) quantify binding affinities, guiding rational modifications for improved selectivity .
Methodological Tables
Q. Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | Aryl isothiocyanates, DMF, 80°C | Thiourea formation | |
| 2 | HSO, reflux, 4 h | Cyclization to oxadiazinane | |
| 3 | NaBH, EtOH, 0°C | Amine reduction |
Q. Table 2: Common Analytical Parameters
| Technique | Parameters | Application |
|---|---|---|
| XRD | SHELXL refinement, R-factor < 0.05 | Crystal structure validation |
| H NMR | 400 MHz, DMSO-d | Confirmation of aromatic protons |
| HPLC | C18 column, 70:30 MeOH/HO | Purity assessment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
